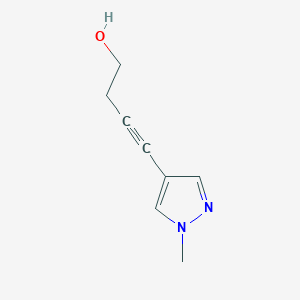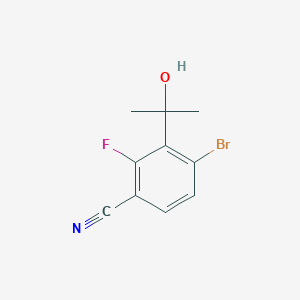![molecular formula C16H19NO3 B1464247 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione CAS No. 1353499-84-9](/img/structure/B1464247.png)
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione
Overview
Description
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione (MMPP) is an organometallic compound that has recently been studied for its potential applications in scientific research. MMPP is a relatively new compound and is derived from the condensation of 4-morpholinyl-benzylidene with 2,4-pentanedione. It is a colorless solid at room temperature, and is soluble in most organic solvents. MMPP is used in a variety of scientific research applications due to its unique properties, such as its low toxicity, high stability, and low melting point.
Scientific Research Applications
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of other organometallic compounds. Additionally, 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has been studied for its potential applications in biochemistry, as it can be used as a substrate for enzymes and as a stabilizing agent for proteins.
Mechanism of Action
The mechanism of action of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione is not fully understood. However, it is believed that the compound is able to interact with other molecules through hydrogen bonding, as well as through its polar groups. Additionally, it is thought that the compound may be able to form chelates with transition metals, which could be used for catalytic applications.
Biochemical and Physiological Effects
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has been studied for its potential biochemical and physiological effects. It has been observed to have a low toxicity in laboratory studies, and it has been shown to have antioxidant properties. Additionally, 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has been studied for its potential anti-inflammatory effects, as well as its ability to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione has a number of advantages for laboratory experiments. It is relatively stable, has a low melting point, and is soluble in most organic solvents. Additionally, 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione is non-toxic and has low reactivity, making it safe to use in laboratory settings. However, there are some limitations to using 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione in laboratory experiments. It is a relatively new compound and its properties and applications are not yet fully understood. Additionally, it is not always easy to obtain and can be expensive.
Future Directions
There are a number of potential future directions for the study of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione. These include further research into its biochemical and physiological effects, as well as its potential applications in biochemistry and organic synthesis. Additionally, further research could be conducted on the mechanism of action of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione, as well as its potential uses as a reagent for the synthesis of other organometallic compounds. Finally, further research could be conducted on the synthesis of 3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione and its potential applications in catalysis.
properties
IUPAC Name |
3-[(4-morpholin-4-ylphenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(18)16(13(2)19)11-14-3-5-15(6-4-14)17-7-9-20-10-8-17/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCTCLXYNBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)

![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)

![2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1464176.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)
![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)
![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)

![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)